molecular formula C17H16FNO3S3 B11451022 4-[(4-Fluorophenyl)sulfonyl]-5-[(2-methylpropyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole

4-[(4-Fluorophenyl)sulfonyl]-5-[(2-methylpropyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole

Cat. No.: B11451022
M. Wt: 397.5 g/mol
InChI Key: QUWDDMGTXKYDSP-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfonyl]-5-[(2-methylpropyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl sulfonyl group, a methylpropyl sulfanyl group, and a thiophenyl oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)sulfonyl]-5-[(2-methylpropyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)sulfonyl]-5-[(2-methylpropyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Fluorophenyl)sulfonyl]-5-[(2-methylpropyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)sulfonyl]-5-[(2-methylpropyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups can form hydrogen bonds and other non-covalent interactions with proteins, potentially inhibiting their function. The thiophenyl oxazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Fluorophenyl)sulfonyl]-5-[(2-methylpropyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole is unique due to its combination of functional groups, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C17H16FNO3S3

Molecular Weight

397.5 g/mol

IUPAC Name

4-(4-fluorophenyl)sulfonyl-5-(2-methylpropylsulfanyl)-2-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C17H16FNO3S3/c1-11(2)10-24-17-16(19-15(22-17)14-4-3-9-23-14)25(20,21)13-7-5-12(18)6-8-13/h3-9,11H,10H2,1-2H3

InChI Key

QUWDDMGTXKYDSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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